
2-(2-Chlorothiazol-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorothiazol-5-yl)acetaldehyde: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorothiazol-5-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 2-(2-Chlorothiazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-(2-Chlorothiazol-5-yl)acetic acid.
Reduction: 2-(2-Chlorothiazol-5-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-(2-Chlorothiazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various thiazole derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a range of biological activities, making this compound a valuable subject of study .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Thiazole-containing compounds are often investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
作用機序
The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological molecules. The thiazole ring can engage in various interactions with enzymes and receptors, influencing their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
類似化合物との比較
2-(2-Chlorothiazol-5-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an aldehyde group.
2-(2-Chlorothiazol-5-yl)acetonitrile: This compound has a nitrile group in place of the aldehyde group.
Uniqueness: 2-(2-Chlorothiazol-5-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
分子式 |
C5H4ClNOS |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
2-(2-chloro-1,3-thiazol-5-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2 |
InChIキー |
GKTRFYPXXUMLIE-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)Cl)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Vinylbicyclo[2.2.1]heptane](/img/structure/B13597433.png)
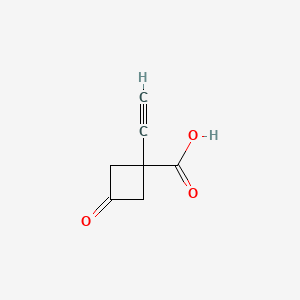
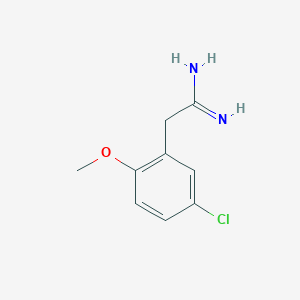


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

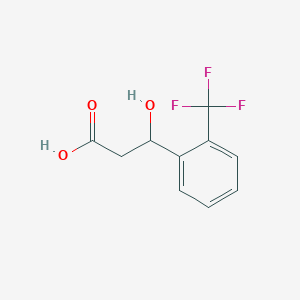
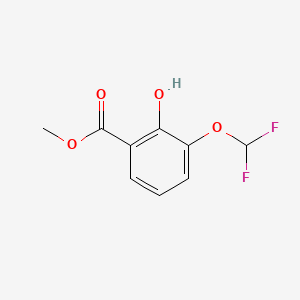
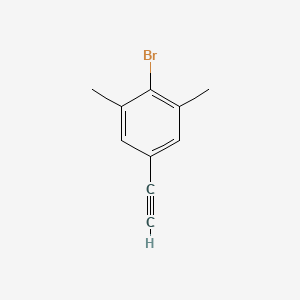
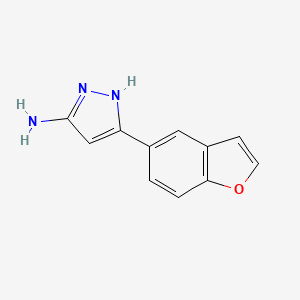
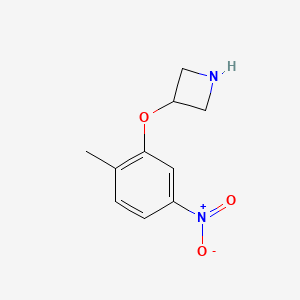
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
